molecular formula C8H13ClN2OSi B8482129 6-Chloro-3-methoxy-4-trimethylsilanyl-pyridazine

6-Chloro-3-methoxy-4-trimethylsilanyl-pyridazine

Cat. No. B8482129
M. Wt: 216.74 g/mol
InChI Key: MIXRSODRBWTBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methoxy-4-trimethylsilanyl-pyridazine is a useful research compound. Its molecular formula is C8H13ClN2OSi and its molecular weight is 216.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-methoxy-4-trimethylsilanyl-pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methoxy-4-trimethylsilanyl-pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H13ClN2OSi

Molecular Weight

216.74 g/mol

IUPAC Name

(6-chloro-3-methoxypyridazin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H13ClN2OSi/c1-12-8-6(13(2,3)4)5-7(9)10-11-8/h5H,1-4H3

InChI Key

MIXRSODRBWTBBV-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1[Si](C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2-necked round bottom flask under argon placed 4.0476 g of distilled diisopropylamine and 60 mL of tetrahydrofuran (Aldrich, anhydrous, no stabilizer). The mixture was cooled to −78° C., then ca 20 mL of 2.0 M butyl lithium in cyclohexane was added. The mixture was set in an ice bath for 20 minutes, then cooled to −78° C. and a solution of 2.8912 g of 3-chloro-6-methoxy-pyridazine and 3.05 mL of chlorotrimethyl silane in 12 mL of tetrahydrofuran was added over 15 minutes. The mixture was stirred for 2 hours (a deep red color formed, then faded to yellow), then quenched by the addition of 10 mL of saturated sodium dihydrogen phosphate solution. The mixture was taken up in 350 mL of ethyl acetate, washed 1×75 mL brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure.
Quantity
4.0476 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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2.8912 g
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3.05 mL
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12 mL
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60 mL
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solvent
Reaction Step Four

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